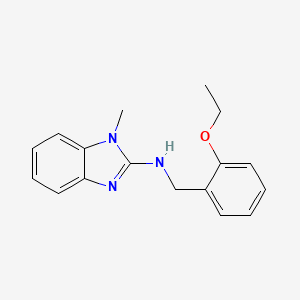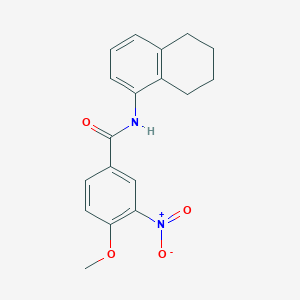
2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, commonly known as DPAF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPAF belongs to the class of amide compounds and has been shown to exhibit promising biological activity in various studies.
Aplicaciones Científicas De Investigación
DPAF has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties in various studies. DPAF has also been investigated for its potential use as an anticancer agent. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Furthermore, DPAF has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of DPAF is not fully understood. However, studies have suggested that the compound exerts its biological activity through the inhibition of various enzymes and proteins. DPAF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. Additionally, DPAF has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
DPAF has been shown to exhibit various biochemical and physiological effects in various studies. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DPAF has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, DPAF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAF has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit promising biological activity in various studies. Furthermore, DPAF has low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of DPAF in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the exact mechanism of action of DPAF is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of DPAF. One potential direction is the investigation of the compound's potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of DPAF and to identify its molecular targets. Furthermore, the development of more efficient synthesis methods for DPAF could improve its potential applications in medicinal chemistry.
Conclusion:
In conclusion, DPAF is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties, as well as potential use in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully elucidate the mechanism of action of DPAF and to identify its molecular targets. The development of more efficient synthesis methods for DPAF could improve its potential applications in medicinal chemistry.
Métodos De Síntesis
The synthesis of DPAF involves the reaction of 2,5-dimethylphenol and 2-fluoroaniline with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain DPAF in high yields. The synthesis method has been optimized in various studies to improve the yield and purity of DPAF.
Propiedades
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11-7-8-12(2)15(9-11)20-10-16(19)18-14-6-4-3-5-13(14)17/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBCGKSPBBJKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |
CAS RN |
315713-18-9 |
Source


|
| Record name | 2-(2,5-DIMETHYLPHENOXY)-N-(2-FLUOROPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)


![2-(4-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5804343.png)